3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)
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Overview
Description
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a benzamido group, and a phosphonooxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors The process often includes the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps to yield the final product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group and purine base play crucial roles in binding to these targets, while the phosphonooxy group may be involved in phosphorylation or other biochemical processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure.
Deoxyadenosine: Similar to adenosine but lacking a hydroxyl group on the ribose ring.
NADH: A coenzyme involved in redox reactions, containing a similar purine base.
Uniqueness
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23701-97-5 |
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Molecular Formula |
C19H20N5O8P |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H20N5O8P/c1-11(25)31-13-7-15(32-14(13)8-30-33(27,28)29)24-10-22-16-17(20-9-21-18(16)24)23-19(26)12-5-3-2-4-6-12/h2-6,9-10,13-15H,7-8H2,1H3,(H2,27,28,29)(H,20,21,23,26)/t13-,14+,15+/m0/s1 |
InChI Key |
PFNNGYIAQDMAGY-RRFJBIMHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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